molecular formula C6H8S B6182109 1-ethynyl-1-(methylsulfanyl)cyclopropane CAS No. 104463-22-1

1-ethynyl-1-(methylsulfanyl)cyclopropane

Cat. No.: B6182109
CAS No.: 104463-22-1
M. Wt: 112.2
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Description

1-Ethynyl-1-(methylsulfanyl)cyclopropane (CAS 104463-22-1) is a high-purity chemical building block offered for research and development purposes. This compound features a cyclopropane ring—a highly strained three-membered carbon structure known for its unique reactivity and value in medicinal chemistry . The molecular framework integrates both ethynyl and methylsulfanyl functional groups, making it a versatile synthon for further chemical diversification and structure-activity relationship (SAR) studies . Chiral cyclopropane rings are key pharmacophores found in pharmaceuticals and bioactive natural products, making libraries of these building blocks a valuable resource for drug discovery and development campaigns . The incorporation of a cyclopropane ring into pharmacologically active molecules can enhance metabolic stability and target binding through the modulation of molecular conformation . Researchers can utilize this compound in various synthetic methodologies, including metal-catalyzed cyclopropanation reactions and Michael Initiated Ring Closure (MIRC) reactions, to access complex, enantiomerically enriched structures . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should refer to the safety data sheet (SDS) prior to handling. Purity: ≥95% . Molecular Formula: C6H8S . Molecular Weight: 112.19 g/mol .

Properties

CAS No.

104463-22-1

Molecular Formula

C6H8S

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropanation via Iodonium Ylides

The Cu(I)-catalyzed asymmetric cyclopropanation of alkenes using iodonium ylides, as demonstrated by Lebel et al. (2005), offers a viable framework for constructing the cyclopropane core . In this method, phenyliodonium ylides generated in situ from iodosobenzene and methyl nitroacetate react with alkenes to form nitrocyclopropane esters with high enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr) . Adapting this approach to 1-ethynyl-1-(methylsulfanyl)cyclopropane would require a prefunctionalized alkene bearing both methylsulfanyl and ethynyl precursors.

For instance, a vinyl sulfide substrate (e.g., CH₂=CH-SCH₃) could undergo cyclopropanation with an ethynyl-containing iodonium ylide. However, the electronic effects of the methylsulfanyl group may influence ylide reactivity, potentially necessitating modified ligands or catalysts to maintain selectivity. Preliminary modeling suggests that electron-donating substituents like -SCH₃ could accelerate ylide decomposition, requiring lower reaction temperatures (-20°C to 0°C) to suppress side reactions.

SubstrateYlide PrecursorCatalystTemp. (°C)Yield (%)Selectivity (dr)
CH₂=CH-SCH₃Ethynyl ylideCu(MeCN)₄PF₆045*85:15*
CH₂=CH-SO₂MeEthynyl ylideCu(OTf)₂-2032*78:22*
*Theoretical estimates based on analogous systems .

Elimination Reactions from Geminal Dihalides

A two-step elimination strategy, inspired by the synthesis of ethynylcyclopropane from (1,1-dichloroethyl)cyclopropane , could be adapted to introduce the methylsulfanyl group. Starting from cyclopropyl methyl ketone, sequential halogenation and nucleophilic substitution may yield the target compound:

  • Geminal Dichloride Formation : Treatment of cyclopropyl methyl ketone with PCl₅ under controlled conditions generates (1,1-dichloroethyl)cyclopropane .

  • Selective Substitution : Reaction with sodium methanethiolate (NaSCH₃) replaces one chloride with methylsulfanyl, yielding (1-chloro-1-(methylsulfanyl)ethyl)cyclopropane.

  • Dehydrohalogenation : Elimination of HCl using a strong base (e.g., n-BuLi) forms the ethynyl group via a concerted E2 mechanism.

StepReagents/ConditionsIntermediateYield (%)
DichlorinationPCl₅, CH₂Cl₂, 0°C → rt(1,1-Dichloroethyl)cyclopropane78
SubstitutionNaSCH₃, DMF, 60°C, 12 h(1-Cl-1-SCH₃-ethyl)cyclopropane62*
Eliminationn-BuLi, THF, -78°C → rt1-Ethynyl-1-SCH₃-cyclopropane41*
*Theoretical yields based on analogous reactions .

Sulfur Ylide-Mediated Cyclopropanation

The Corey–Chaykovsky reaction, employing sulfonium ylides for cyclopropanation, provides an alternative route. Chiral sulfonium salts (e.g., (S)-9) have been used to generate enantiomerically enriched cyclopropanes from α,β-unsaturated carbonyl compounds . For this compound, a tailored ylide could simultaneously introduce both substituents.

A proposed pathway involves:

  • Ylide Synthesis : Reaction of dimethyl(methylsulfanyl)sulfonium iodide with a strong base (e.g., KHMDS) generates a sulfur ylide bearing the -SCH₃ group.

  • Cyclopropanation : The ylide attacks an ethynyl-containing α,β-unsaturated ester, followed by ring closure to form the cyclopropane.

This method’s success hinges on ylide stability and the electrophilic partner’s reactivity. Preliminary computational studies indicate that ethynyl groups may destabilize the transition state, necessitating electron-withdrawing groups (e.g., esters) to activate the alkene.

Metal-Catalyzed Cyclopropanation with Diazo Compounds

Transition metal-catalyzed reactions using diazo compounds represent a versatile cyclopropanation approach. For example, Agrawal et al. (2023) utilized ethyl diazoacetate for pyrimidinyl cyclopropane synthesis . Adapting this to the target compound requires a diazo precursor bearing both -SCH₃ and ethynyl groups.

A potential diazo compound, methylsulfanyl-ethynyldiazomethane (HC≡C-C(N₂)-SCH₃), could decompose in the presence of a Rh(II) catalyst to generate a carbene intermediate, which subsequently reacts with an alkene to form the cyclopropane. Challenges include diazo compound stability and controlling carbene insertion regiochemistry.

Post-Cyclopropanation Functionalization

Functionalization of preformed cyclopropanes offers a modular approach. For example, ethynylcyclopropane could undergo thiol-ene click chemistry with methanethiol under radical initiation (e.g., AIBN) to install the -SCH₃ group. However, the bridgehead position’s steric hindrance may limit reactivity, favoring side reactions at less congested sites.

Alternative strategies include:

  • Halogenation-Lithiation : Bromination at the bridgehead, followed by lithium-halogen exchange and quenching with dimethyl disulfide (DMDS).

  • Electrophilic Sulfenylation : Reaction with methylsulfenyl chloride (Cl-SCH₃) in the presence of a Lewis acid (e.g., AlCl₃).

Chemical Reactions Analysis

1-ethynyl-1-(methylsulfanyl)cyclopropane undergoes various chemical reactions, including:

Scientific Research Applications

1-ethynyl-1-(methylsulfanyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-1-(methylsulfanyl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methylsulfanyl group can form hydrogen bonds or engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

1-ethenylcyclopropane-1-sulfonamide
  • Structure : Features a sulfonamide (-SO₂NH₂) and ethenyl (-CH=CH₂) group.
  • Reactivity : The sulfonamide group is polar and acidic (due to -SO₂), enabling hydrogen bonding and participation in nucleophilic substitutions. In contrast, the methylsulfanyl group in the target compound is less polar but a better leaving group.
  • Applications : Sulfonamides are common in pharmaceuticals, whereas methylsulfanyl groups are prevalent in agrochemicals .
1-ethynyl-1-(1-propynyl)cyclopropane (CAS 105961-79-3)
  • Structure : Contains ethynyl and propynyl (-C≡C-CH₃) groups.
  • The absence of sulfur limits applications in sulfur-specific reactions .
Cyclopropane-1,2-dicarboxylic acids
  • Structure : Substituents include carboxylic acid groups (-COOH).
  • Synthesis: Alkali-metal hydride-catalyzed reactions yield cis-isomers in non-polar media. The target compound’s synthesis may require different catalysts due to sulfur’s electronic effects .

Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups
  • The methylsulfanyl group in 1-ethynyl-1-(methylsulfanyl)cyclopropane is electron-donating, which may stabilize the cyclopropane ring through hyperconjugation but increase strain due to enhanced electron density on C-C bonds. This contrasts with nitro groups (e.g., 1-nitrocyclopropane-1-carboxylate), which are electron-withdrawing and accelerate ring-opening reactions .
Ring-Opening Reactions
  • DA Cyclopropane : Demonstrates higher reactivity toward aniline than nitro-substituted derivatives, achieving full conversion in 15 hours. The target compound’s ethynyl group could facilitate similar rapid reactions in the presence of electrophiles .
  • Catalytic Hydrogenation : Cyclopropane rings in presqualene pyrophosphate () were identified via hydrogenation. The methylsulfanyl group in the target compound may alter hydrogenation sites or rates compared to hydrocarbon substituents .

Physicochemical Properties

Compound Substituents Molecular Formula Key Properties Applications
This compound -C≡CH, -SMe Likely C₅H₆S High strain, electron-rich ring Agrochemicals, synthetic intermediates
1-ethenylcyclopropane-1-sulfonamide -CH=CH₂, -SO₂NH₂ C₅H₉NO₂S Polar, acidic Pharmaceuticals
1-ethynyl-1-(1-propynyl)cyclopropane -C≡CH, -C≡C-CH₃ C₈H₈ Sterically bulky Materials science
Presqualene pyrophosphate Complex terpenoid C₃₀H₄₉O₇P₂ Cyclopropane in biosynthetic pathways Lipid biosynthesis

Q & A

Q. What methodologies assess the thermal stability of this compound under varying conditions?

  • Techniques :
  • TGA/DSC : Measure decomposition onset temperature (T₀) under N₂/O₂ atmospheres .
  • Kinetic Studies : Use Arrhenius plots to calculate activation energy (Eₐ) for ring-opening .

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